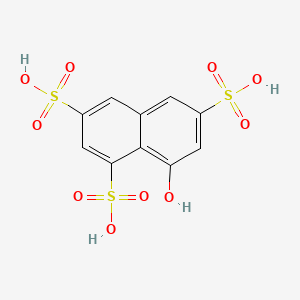

1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-

Description

The exact mass of the compound 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37044. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-hydroxynaphthalene-1,3,6-trisulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O10S3/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXMLAGYNHELHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O10S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062971 |

Source

|

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3316-02-7 |

Source

|

| Record name | 8-Hydroxy-1,3,6-naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3316-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxynaphthalene-1,3,6-trisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthol,6,8-trisulfo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxynaphthalene-1,3,6-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYNAPHTHALENE-1,3,6-TRISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/995HWE6PJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-hydroxy-1,3,6-Naphthalenetrisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

8-hydroxy-1,3,6-naphthalenetrisulfonic acid, a key intermediate in the synthesis of various fine chemicals and dyestuffs, presents a unique synthetic challenge. Its polysulfonated and hydroxylated naphthalene core demands a strategic and controlled approach to achieve the desired isomer with high purity. This technical guide, designed for chemists and researchers in the field, provides a comprehensive overview of the most viable synthetic pathway, delving into the mechanistic rationale behind each step and offering detailed experimental protocols. By understanding the intricacies of this synthesis, from the initial sulfonation of naphthalene to the final conversion of an amino intermediate, researchers can gain the expertise to confidently produce this valuable compound.

I. Strategic Overview of the Synthetic Pathway

Direct trisulfonation of a hydroxylated naphthalene precursor, such as 2-naphthol, does not yield the desired 8-hydroxy isomer due to the complex directing effects of the substituents on the naphthalene ring. Therefore, a multi-step approach commencing with naphthalene is the most reliable and industrially relevant method. This pathway hinges on the formation of a key intermediate, 8-aminonaphthalene-1,3,6-trisulfonic acid , commonly known as Koch acid . The amino group in Koch acid serves as a precursor to the final hydroxyl group, which is introduced in the final step.

The overall synthetic strategy can be summarized in the following four key stages:

-

Trisulfonation of Naphthalene: The initial step involves the exhaustive sulfonation of naphthalene to produce naphthalene-1,3,6-trisulfonic acid.

-

Nitration: The trisulfonated naphthalene is then nitrated to introduce a nitro group at the 8-position, yielding 8-nitronaphthalene-1,3,6-trisulfonic acid.

-

Reduction: The nitro group is subsequently reduced to an amino group, forming the pivotal intermediate, 8-aminonaphthalene-1,3,6-trisulfonic acid (Koch acid).

-

Hydrolytic Deamination: Finally, the amino group of Koch acid is converted to a hydroxyl group through hydrolysis to yield the target molecule, 8-hydroxy-1,3,6-naphthalenetrisulfonic acid.

This strategic sequence ensures the precise placement of the functional groups on the naphthalene scaffold.

Figure 2: Detailed workflow for the synthesis of the key intermediate, Koch acid.

Step 4: Conversion of Koch Acid to 8-hydroxy-1,3,6-Naphthalenetrisulfonic Acid

The final and most critical step is the conversion of the amino group of Koch acid to a hydroxyl group. This transformation can be achieved through hydrolysis, a reaction that is mechanistically related to the Sandmeyer reaction.

Reaction Mechanism: While the classic Sandmeyer reaction involves the diazotization of an amino group followed by displacement with a nucleophile in the presence of a copper(I) salt, the conversion to a hydroxyl group can often be achieved by simply heating the diazonium salt in an aqueous acidic solution. In this case, water acts as the nucleophile. A more direct hydrolysis of the amino group under acidic conditions is also reported to yield the desired hydroxylated product. [1] Experimental Protocol (Hydrolysis Method):

-

Dissolve 8-aminonaphthalene-1,3,6-trisulfonic acid (Koch acid) in dilute sulfuric acid. [1]2. Heat the solution to facilitate the hydrolysis of the amino group to a hydroxyl group.

-

The reaction progress can be monitored by techniques such as HPLC.

-

Upon completion, the reaction mixture is cooled, and the product, 8-hydroxy-1,3,6-naphthalenetrisulfonic acid, can be isolated by crystallization, often as a salt.

| Parameter | Value | Rationale |

| Starting Material | 8-Aminonaphthalene-1,3,6-trisulfonic acid (Koch Acid) | The key intermediate with the amino group in the desired position. |

| Reagent | Dilute Sulfuric Acid | Provides the acidic medium and water for the hydrolysis reaction. [1] |

| Temperature | Elevated | To provide the activation energy for the hydrolysis of the C-N bond. |

| Product Isolation | Crystallization | To obtain the purified solid product. |

III. Purification and Characterization

The purity of the final product is paramount for its subsequent applications. The crude 8-hydroxy-1,3,6-naphthalenetrisulfonic acid is typically purified by recrystallization from water. The solubility of the sulfonic acid and its salts is highly dependent on the pH and the counter-ions present, a property that can be exploited for purification.

Characterization:

The structure and purity of the synthesized 8-hydroxy-1,3,6-naphthalenetrisulfonic acid should be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and to quantify any isomeric impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the naphthalene backbone and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups.

IV. Conclusion

The synthesis of 8-hydroxy-1,3,6-naphthalenetrisulfonic acid is a testament to the power of strategic, multi-step organic synthesis. By navigating the complexities of electrophilic aromatic substitution on the naphthalene ring system, and by leveraging the versatile chemistry of the amino group, this valuable compound can be produced with high purity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully undertake this synthesis and to further explore the rich chemistry of polysulfonated naphthalene derivatives.

V. References

-

Google Patents. Process for the preparation of 1-amino-naphthaline-3,6,8-trisulfonic acid.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

RSC Publishing. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Google Patents. Process for the preparation of naphthalene-1,3,6-trisulphonic acid.

-

Emco Chemicals. KOCH Acid | Cas no 117-42-0 | Manufacturer, Supplier, Exporter, India. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS)

Introduction: The Unique Photophysics of a Versatile Fluorophore

8-Hydroxypyrene-1,3,6-trisulfonic acid, commonly known as HPTS or pyranine, is a highly water-soluble, fluorescent dye belonging to the arylsulfonate family of chemicals.[1] Its molecular structure, characterized by a pyrene core functionalized with a hydroxyl group and three sulfonic acid moieties, underpins its unique and highly useful physicochemical properties.[2] This guide provides an in-depth exploration of these properties, offering both foundational knowledge and practical insights for researchers, scientists, and drug development professionals. The inherent pH sensitivity of its fluorescence, coupled with its general low toxicity and photostability, has established HPTS as an invaluable tool in a myriad of applications, from intracellular pH measurements to advanced biosensing and drug delivery systems.[3]

The core utility of HPTS lies in the pH-dependent equilibrium between its protonated (HPTS-OH) and deprotonated (HPTS-O⁻) forms.[3] This equilibrium governs the molecule's absorption and fluorescence characteristics, allowing for ratiometric measurements that are independent of the probe's concentration.[3] This guide will delve into the intricacies of its fluorescence, the thermodynamics of its acid-base chemistry, and other critical physicochemical parameters. Furthermore, it will provide robust, field-proven protocols for the accurate characterization of this versatile probe, ensuring both scientific rigor and experimental reproducibility.

Core Physicochemical Properties of HPTS

The utility of HPTS in various scientific applications is dictated by its fundamental chemical and physical characteristics. A summary of these key properties is presented below, followed by a more detailed discussion of its remarkable fluorescence behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₇Na₃O₁₀S₃ | [1][4] |

| Molecular Weight | 524.39 g/mol | [4] |

| Appearance | Yellow-green crystalline powder | [1] |

| Solubility | Highly soluble in water | [1][4][5] |

| Melting Point | >300 °C | |

| Ground-State pKa | ~7.2 - 7.8 (can be influenced by ionic strength and medium) | [3][6] |

Fluorescence Spectroscopy: A Tale of Two States

The most notable feature of HPTS is its pH-sensitive fluorescence, which arises from the equilibrium between the protonated hydroxyl group (acid form) and the deprotonated phenolate form (base form).[3] These two forms have distinct excitation spectra but share a common emission maximum, a phenomenon that is central to its application as a ratiometric pH indicator.[6]

-

Excitation: The protonated form (HPTS-OH) exhibits an excitation maximum at approximately 403 nm, which is most prominent in acidic conditions.[3] Conversely, the deprotonated form (HPTS-O⁻) has an excitation maximum around 450-460 nm, which intensifies with increasing pH.[3][7] An isosbestic point, where the molar absorptivity of the two forms is equal, is observed around 413 nm.[3]

-

Emission: Regardless of the excitation wavelength, both the protonated and deprotonated forms of HPTS typically emit fluorescence with a maximum at approximately 511 nm.[6]

This dual-excitation, single-emission characteristic is a direct consequence of an ultrafast process known as Excited-State Proton Transfer (ESPT) .[6] Even when the protonated form is excited at 403 nm, the hydroxyl proton rapidly dissociates in the excited state (on a picosecond timescale) to form the excited deprotonated species, which is the primary emitting species.[6] This process is so efficient in aqueous environments that the emission from the protonated form is often negligible.[6]

The ratiometric measurement of pH is achieved by taking the ratio of the fluorescence intensity when excited at the deprotonated peak (~450 nm) to the intensity when excited at the protonated peak (~403 nm). This ratio is directly proportional to the pH of the medium and is independent of the HPTS concentration, path length, and excitation source intensity, thereby providing a robust and reliable measurement.[3]

Experimental Protocols for HPTS Characterization

The following section outlines detailed methodologies for the characterization of HPTS, grounded in established scientific principles to ensure data integrity and reproducibility.

Protocol 1: Determination of the Ground-State pKa of HPTS via Ratiometric Fluorescence Spectroscopy

Causality: The ground-state pKa is a fundamental parameter that defines the pH range over which HPTS is an effective indicator. This protocol leverages the pH-dependent changes in the excitation spectrum to precisely determine this value. By measuring the ratio of fluorescence intensities at two different excitation wavelengths across a range of pH values, we can construct a sigmoidal binding curve from which the pKa can be derived as the pH at the inflection point.

Methodology:

-

Preparation of HPTS Stock Solution:

-

Accurately weigh a small amount of HPTS trisodium salt (e.g., 5.24 mg).

-

Dissolve it in a known volume of deionized water (e.g., 10 mL) to create a 1 mM stock solution.

-

Store the stock solution protected from light at 4°C. For long-term storage, aliquots can be stored at -20°C or -80°C.[8]

-

-

Preparation of pH Buffers:

-

Prepare a series of buffers covering a pH range from approximately 4.0 to 9.0 with intervals of 0.2-0.5 pH units.

-

A universal buffer system (e.g., a mixture of phosphate, acetate, and borate) can be used, or individual buffers (e.g., MES for pH 5.5-6.7, HEPES for pH 6.8-8.2, etc.) can be prepared.

-

It is crucial to adjust the ionic strength of all buffers to a constant value (e.g., 100 mM with NaCl) to minimize its effect on the pKa.[6]

-

-

Spectrofluorometric Measurement:

-

Set up a spectrofluorometer. Set the emission wavelength to 511 nm and the excitation and emission slit widths to appropriate values (e.g., 5 nm) to obtain a good signal-to-noise ratio.

-

For each pH buffer, prepare a sample by diluting the HPTS stock solution to a final concentration of 1 µM in the buffer.

-

Record the excitation spectrum from 350 nm to 500 nm for each sample.

-

Alternatively, for ratiometric measurement, record the fluorescence intensity at 511 nm while exciting at ~450 nm (I₄₅₀) and ~403 nm (I₄₀₃).

-

-

Data Analysis:

-

For each pH value, calculate the ratio of the fluorescence intensities (Ratio = I₄₅₀ / I₄₀₃).

-

Plot the ratio as a function of pH. The resulting data should form a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function (e.g., Boltzmann fit) to determine the pKa, which corresponds to the pH at the midpoint of the transition.

-

Diagram: HPTS pH-Dependent Fluorescence Mechanism

The following diagram illustrates the relationship between the protonation state of HPTS and its corresponding fluorescence properties, which is the basis for its use as a ratiometric pH indicator.

Caption: pH-dependent equilibrium and excited-state proton transfer (ESPT) of HPTS.

Protocol 2: Assessing HPTS Stability and Photostability

Causality: For quantitative applications, particularly in long-term experiments or those involving high-intensity light sources (e.g., fluorescence microscopy), it is essential to understand the stability and photostability of HPTS. This protocol provides a framework for evaluating potential degradation or photobleaching, which could otherwise lead to erroneous results.

Methodology:

-

Chemical Stability Assessment:

-

Prepare solutions of HPTS (e.g., 10 µM) in buffers of different pH (e.g., pH 5, 7.4, and 9) and in the presence of relevant ions or potential quenchers.[3]

-

Store these solutions under different conditions (e.g., room temperature in ambient light, room temperature in the dark, 4°C in the dark).

-

At regular intervals (e.g., 0, 1, 6, 24, 48 hours), measure the absorption and fluorescence spectra of each solution.

-

A significant change in the spectral shape or intensity would indicate degradation.

-

-

Photostability Assessment:

-

Prepare a solution of HPTS (e.g., 1 µM) in a standard buffer (e.g., pH 7.4 PBS).

-

Place the solution in the sample holder of a spectrofluorometer or on a fluorescence microscope stage.

-

Continuously illuminate the sample using the excitation wavelength that will be used in the actual experiment (e.g., 450 nm) at a relevant intensity.

-

Record the fluorescence emission at 511 nm over time (e.g., every 30 seconds for 30 minutes).

-

Plot the fluorescence intensity as a function of time. The rate of decrease in intensity is a measure of the photobleaching rate.

-

Compare the photostability of HPTS to other common fluorophores if necessary.

-

Factors Influencing HPTS Physicochemical Properties

The physicochemical properties of HPTS, particularly its pKa and fluorescence, are not immutable and can be influenced by the local environment. A thorough understanding of these factors is critical for accurate data interpretation.

-

Ionic Strength: The pKa of HPTS is sensitive to the ionic strength of the solution. Increasing the ionic strength can shield the charged sulfonate groups, which can, in turn, affect the acidity of the hydroxyl group. Therefore, maintaining a constant ionic strength is crucial for reproducible pH measurements.

-

Cations: Divalent and trivalent cations (e.g., Ca²⁺, Gd³⁺) can interact with the negatively charged sulfonate groups and the deprotonated phenolate of HPTS.[3] This interaction can stabilize the deprotonated form, leading to an increase in the fluorescence intensity at the 450 nm excitation peak and a potential shift in the apparent pKa.[3]

-

Solvent Polarity and Viscosity: The solvent environment can affect the rate of ESPT and the fluorescence quantum yield. In environments of lower water activity or increased viscosity, the ESPT process can be slowed down, potentially leading to changes in the fluorescence decay kinetics.[6]

-

Quenching: The fluorescence of HPTS can be quenched by various molecules, including molecular oxygen and certain heavy atoms or ions. This should be considered when designing experiments, especially in complex biological media.

Conclusion and Future Perspectives

8-Hydroxypyrene-1,3,6-trisulfonic acid is a powerful analytical tool with a rich photophysical behavior that makes it exceptionally well-suited for pH sensing and other advanced applications in the life sciences. Its high water solubility, strong fluorescence, and ratiometric properties provide a robust platform for sensitive and quantitative measurements. However, as with any scientific instrument, a comprehensive understanding of its physicochemical properties and their sensitivities to the experimental environment is paramount for its effective and accurate use.

Future research will likely focus on the development of new HPTS derivatives with tailored properties, such as altered pKa values to suit different physiological or industrial pH ranges, improved photostability, and conjugation sites for specific targeting in biological systems.[6] The continued exploration of its excited-state dynamics will also undoubtedly open new avenues for its application in probing complex microenvironments, from the hydration layers of proteins to the interiors of nanoscale drug delivery vehicles.

References

-

Borgia, D., Ruggiero, M. R., & Terreno, E. (2021). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Agmon, N., & Simkovitch, R. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2549–2560. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61388, Pyranine. Retrieved January 21, 2026, from [Link].

-

Gilchrist, A. M., & Wang, P. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4254851, 8-Hydroxypyrene-1,3,6-trisulfonate. Retrieved January 21, 2026, from [Link].

-

Wikipedia. (2023, December 1). Pyranine. In Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

- 1. Pyranine - Wikipedia [en.wikipedia.org]

- 2. 8-Hydroxypyrene-1,3,6-trisulfonate | C16H7O10S3-3 | CID 4254851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyranine | C16H7Na3O10S3 | CID 61388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt [HPTS] *CAS 6358-69-6* | AAT Bioquest [aatbio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

The Spectral Fingerprint of a Versatile Probe: An In-depth Technical Guide to Pyranine's Characteristics

For researchers, scientists, and drug development professionals navigating the intricate world of cellular microenvironments and solution dynamics, the selection of an appropriate fluorescent probe is paramount. Among the arsenal of available tools, pyranine (also known as 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt or HPTS) stands out as a particularly powerful and versatile dye.[1][2] Its utility stems from a unique combination of high water solubility, a large Stokes shift, and, most notably, a profound sensitivity of its fluorescence to pH.[3][4] This guide provides an in-depth exploration of the core spectral characteristics of pyranine, offering both the theoretical underpinnings and practical insights required for its effective application.

The Foundation: Understanding Pyranine's Dual-State Photophysics

Pyranine's remarkable pH-sensing capability is rooted in its existence in two distinct, pH-dependent forms: a protonated (ROH) state and a deprotonated (RO⁻) state.[3][5] These two states possess different electronic configurations, which in turn dictate their unique absorption and emission properties. The transition between these states is governed by the ground-state acid dissociation constant (pKa), which is approximately 7.2 to 7.7 in aqueous solutions.[3][6] This pKa value positions pyranine as an ideal indicator for physiological pH ranges.[3]

The photophysical behavior can be visualized through a Förster cycle, which illustrates the energy transitions between the ground and excited states of both the protonated and deprotonated forms.

Caption: The Förster cycle of pyranine illustrating the pH-dependent transitions in the ground and excited states.

A crucial aspect of pyranine's photophysics is the phenomenon of Excited-State Proton Transfer (ESPT).[5] In the excited state, the hydroxyl group of pyranine becomes significantly more acidic, with an excited-state pKa (pKa) of approximately 0.4.[3] This means that even when the protonated form (ROH) is excited, it can rapidly deprotonate in the excited state to form the excited deprotonated species (RO⁻), which is the primary emitting species in most applications.[5] The ESPT process is extremely fast, with a lifetime of about 110 picoseconds in water.[3][7]

Core Spectral Characteristics: A Quantitative Overview

The practical application of pyranine hinges on a clear understanding of its key spectral parameters. These are summarized in the table below.

| Spectral Characteristic | Protonated Form (ROH) | Deprotonated Form (RO⁻) | Notes |

| Excitation Maximum (λex) | ~400-405 nm[3][5] | ~450-460 nm[5][8] | The dual excitation is the basis for ratiometric measurements. |

| Emission Maximum (λem) | ~445 nm[3][5] | ~510-512 nm[5][9] | A single emission peak is typically observed due to efficient ESPT. |

| Stokes Shift | ~40 nm | ~50-60 nm | The large Stokes shift minimizes self-quenching and spectral overlap.[3] |

| Quantum Yield (Φ) | - | High (>0.75)[4] | Varies with the environment and pH. |

| Lifetime (τ) | ~5.4 ns (in methanol, no ESPT)[7] | - | The decay of the ROH* state is rapid in water due to ESPT (~110 ps).[3][7] |

| Molar Extinction Coefficient (ε) | - | ~21,600 M⁻¹cm⁻¹ at 456 nm[10] | High absorptivity contributes to its brightness.[11] |

The Power of Ratiometric Measurement: A Self-Validating System

A key advantage of pyranine is its suitability for ratiometric fluorescence measurements.[12][13] By exciting the sample at two different wavelengths—one targeting the protonated form (e.g., 405 nm) and the other targeting the deprotonated form (e.g., 450 nm)—and measuring the ratio of the fluorescence intensities at the emission maximum (~510 nm), a pH-dependent but concentration-independent value can be obtained.[8][14]

This ratiometric approach provides a self-validating system, as the ratio is insensitive to variations in dye concentration, photobleaching, and instrumental factors like lamp intensity, making it a highly robust method for quantitative pH determination.[8]

Caption: A streamlined workflow for determining pH using ratiometric fluorescence measurements with pyranine.

Experimental Protocol: Ratiometric pH Measurement

This protocol outlines the fundamental steps for determining the pH of an unknown aqueous sample using pyranine.

Materials:

-

Pyranine (HPTS) stock solution (e.g., 1 mM in deionized water)

-

A series of pH calibration buffers (e.g., from pH 5.5 to 8.5)

-

The unknown sample

-

Fluorometer with dual excitation capabilities

-

Cuvettes

Methodology:

-

Preparation of Standards:

-

Add a small, consistent volume of the pyranine stock solution to each of the pH calibration buffers to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration is identical across all standards.

-

-

Instrument Setup:

-

Set the emission wavelength of the fluorometer to 510 nm.

-

Set the first excitation wavelength (λ₁) to 405 nm.

-

Set the second excitation wavelength (λ₂) to 450 nm.

-

Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.

-

-

Measurement of Calibration Standards:

-

For each pH standard, measure the fluorescence intensity at 510 nm with excitation at 405 nm (I₁).

-

Without changing the sample, switch the excitation wavelength to 450 nm and measure the fluorescence intensity at 510 nm (I₂).

-

Calculate the ratio of the intensities (Ratio = I₂ / I₁).

-

-

Construction of the Calibration Curve:

-

Plot the calculated intensity ratio (y-axis) against the corresponding pH of the calibration buffers (x-axis).

-

Fit the data with a sigmoidal function to generate a standard curve.

-

-

Measurement of the Unknown Sample:

-

Prepare the unknown sample with the same final concentration of pyranine as the standards.

-

Measure the fluorescence intensities at 510 nm with excitation at 405 nm (I₁) and 450 nm (I₂).

-

Calculate the intensity ratio for the unknown sample.

-

-

Determination of Sample pH:

-

Interpolate the pH of the unknown sample from its intensity ratio using the generated calibration curve. It is crucial to generate a new calibration curve for each experiment to ensure accuracy.[14]

-

Field-Proven Insights and Considerations

-

Photostability: While pyranine is generally considered photostable, prolonged exposure to high-intensity light can lead to photobleaching.[11][15] It is advisable to minimize light exposure to the samples. Studies have shown that in a dried state, pyranine exhibits greater photostability than in solution.[11]

-

Environmental Sensitivity: The spectral properties of pyranine can be influenced by the solvent polarity and ionic strength of the medium.[3] Therefore, it is critical to perform calibrations in a buffer system that closely mimics the experimental conditions.

-

Applications in Drug Development: Pyranine's membrane impermeability makes it an excellent probe for studying the pH of extracellular and intra-liposomal environments.[5] Its use in hydrogels for drug delivery systems allows for the monitoring of the internal environment of these carriers.[5]

-

Derivatives: Chemical modifications of pyranine have led to the development of derivatives with altered pKa values and spectral properties, expanding its applicability. For instance, CM-pyranine is a violet-emitting derivative with pH-independent fluorescence above pH 4.[16]

Conclusion

Pyranine's well-defined, pH-dependent spectral characteristics, coupled with its high fluorescence quantum yield and suitability for ratiometric analysis, establish it as an indispensable tool in the modern research laboratory. By understanding the fundamental principles of its photophysics and adhering to robust experimental protocols, researchers and drug development professionals can leverage the power of pyranine to gain critical insights into a wide array of biological and chemical systems.

References

-

Nairn, J.J., & Forster, W.A. (2015). Photostability of pyranine and suitability as a spray drift tracer. New Zealand Plant Protection, 68, 32-37. [Link]

-

Spry, D. B., Goun, A., & Fayer, M. D. (2007). Deprotonation Dynamics and Stokes Shift of Pyranine (HPTS). The Journal of Physical Chemistry A, 111(2), 230–239. [Link]

-

Pino, N., et al. (2021). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. Chemistry – A European Journal, 27(53), 13318-13324. [Link]

-

Pino, N., et al. (2021). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. ResearchGate. [Link]

-

Spry, D. B., Goun, A., & Fayer, M. D. (2007). Deprotonation Dynamics and Stokes Shift of Pyranine (HPTS). ACS Publications. [Link]

-

Nairn, J.J., & Forster, W.A. (2015). View of Photostability of pyranine and suitability as a spray drift tracer. New Zealand Plant Protection Society. [Link]

-

Amdursky, N. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2581–2592. [Link]

-

Amdursky, N. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Effect of pH on CM-pyranine fluorescence. (A) Excitation and emission... [Link]

-

Pino, N., et al. (2021). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. arXiv. [Link]

-

Nairn, J.J., & Forster, W.A. (2015). Photostability of pyranine and suitability as a spray drift tracer. ResearchGate. [Link]

-

Spry, D. B., Goun, A., & Fayer, M. D. (2007). Deprotonation Dynamics and Stokes Shift of Pyranine (HPTS). The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Amanote Research. (n.d.). (PDF) Deprotonation Dynamics and Stokes Shift of Pyranine. [Link]

-

Han, J., & Burgess, K. (2010). Synthesis and Characterization of 8-O-Carboxymethylpyranine (CM-Pyranine) as a Bright, Violet-Emitting, Fluid-Phase Fluorescent Marker in Cell Biology. NIH. [Link]

-

Wikipedia. (n.d.). Pyranine. [Link]

-

Sciencemadness Wiki. (2019). Pyranine. [Link]

-

Koch Color. (n.d.). Pyranine 2759. [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of pyranine molecules in water (1×10 M) at various... [Link]

-

ResearchGate. (n.d.). Emission spectra of pyranine dissolved in pure water as a function of pH. [Link]

-

ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

-

Pino, N., et al. (2021). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. PMC - NIH. [Link]

-

Dunn, K. W., et al. (1994). Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. PNAS. [Link]

-

ResearchGate. (n.d.). Combined pH and Temperature Measurements Using Pyranine as a Probe. [Link]

-

The Role of Pyranine as a pH Indicator: Insights for R&D Scientists. (2025). [Link]

-

ResearchGate. (n.d.). Time-resolved fluorescence decay of (a) ROH and (b) RO − (the insets... [Link]

Sources

- 1. Pyranine - Wikipedia [en.wikipedia.org]

- 2. Pyranine - Sciencemadness Wiki [sciencemadness.org]

- 3. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. kochcolor.com [kochcolor.com]

- 11. nzpps.org [nzpps.org]

- 12. Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Characterization of 8-O-Carboxymethylpyranine (CM-Pyranine) as a Bright, Violet-Emitting, Fluid-Phase Fluorescent Marker in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pH-Sensing Mechanism of HPTS (Pyranine)

Introduction

8-Hydroxypyrene-1,3,6-trisulfonic acid, commonly known as HPTS or Pyranine, is a highly versatile and widely utilized fluorescent probe in biological and chemical research. Its prominence stems from a unique combination of properties: high water solubility, membrane impermeability, a large Stokes shift, and most importantly, a pH-dependent fluorescence spectrum within the physiological range.[1][2] These characteristics make HPTS an exceptional tool for quantifying pH in various environments, from bulk solutions to discrete intracellular compartments like endosomes and lysosomes.[1][3]

This guide provides an in-depth exploration of the core mechanisms governing the pH sensitivity of HPTS. We will delve into the fundamental chemical principles, the critical role of Excited-State Proton Transfer (ESPT), and the practical application of these properties in robust ratiometric pH measurements. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of HPTS to leverage its full potential in their experimental designs.

Fundamental Principles: The Ground-State Equilibrium

The pH-sensing capability of HPTS is rooted in the acid-base equilibrium of its hydroxyl group. The molecule exists in two interconvertible forms depending on the proton concentration of the surrounding medium: the protonated (acidic) form, ROH, and the deprotonated (basic) form, RO⁻.[1]

The equilibrium between these two ground-state species is defined by the acid dissociation constant (pKa). The ground-state pKa of HPTS is approximately 7.3-7.4, making it exquisitely sensitive to pH changes around physiological neutrality.[4][5]

-

At pH < pKa: The protonated form (ROH) predominates.

-

At pH > pKa: The deprotonated form (RO⁻) predominates.

-

At pH = pKa: The concentrations of ROH and RO⁻ are equal.

These two forms possess distinct absorption spectra. The protonated form (ROH) has an absorption maximum at approximately 403-405 nm, while the deprotonated form (RO⁻) absorbs maximally at around 450-460 nm.[6][7] This dual-wavelength absorption is the cornerstone of ratiometric pH sensing with HPTS.

Caption: Fig 1. HPTS Ground-State Equilibrium.

The Spectroscopic Mechanism: Excited-State Proton Transfer (ESPT)

While the ground-state equilibrium sets the stage, the fluorescence behavior of HPTS is governed by a rapid, photo-induced process known as Excited-State Proton Transfer (ESPT). This phenomenon is central to why HPTS is such an effective pH indicator.[1][5]

Upon absorbing a photon, the HPTS molecule transitions to an electronically excited state. In this excited state, the hydroxyl group becomes significantly more acidic, causing its pKa to drop dramatically from ~7.4 to ~0.4.[2][5] This vast difference in acidity means that even if the molecule was protonated (ROH) in the ground state, it will rapidly deprotonate in the excited state (ROH*) by transferring a proton to a nearby acceptor, typically a water molecule.[1][8]

The key consequence of ESPT is that, regardless of which form (ROH or RO⁻) is initially excited, the fluorescence emission almost exclusively originates from the excited deprotonated form (RO⁻*).[2] This results in a single, strong emission peak at approximately 510 nm.[1][6]

Therefore, the observed fluorescence intensity at 510 nm is directly proportional to the amount of light absorbed. By selectively exciting the two ground-state forms at their respective absorption maxima (~405 nm for ROH and ~450 nm for RO⁻), one can determine their relative concentrations, and thus the pH.

Caption: Fig 2. HPTS Excited-State Proton Transfer.

Practical Application: Ratiometric pH Measurement

The true power of HPTS lies in its suitability for ratiometric measurements. By taking the ratio of fluorescence intensities obtained from exciting the pH-sensitive deprotonated form (~450 nm) and the pH-insensitive or less sensitive protonated form (~405 nm), a robust and quantitative measure of pH can be obtained.[3][9]

Causality Behind Ratiometric Measurement: A single-wavelength measurement is susceptible to artifacts from variations in dye concentration, photobleaching, excitation light intensity, and detector sensitivity. By calculating a ratio (Intensity at 450nm / Intensity at 405nm), these artifacts are effectively canceled out, as they influence both measurements proportionally. This results in a measurement that is dependent only on the relative concentrations of the two HPTS species, and thus, on pH.[9][10]

A crucial feature of the HPTS excitation spectrum is the isosbestic point , which occurs at the wavelength where the molar absorption coefficients of the protonated and deprotonated forms are equal (~413-415 nm).[6][7] At this wavelength, the fluorescence intensity is independent of pH.[11][12] Some protocols utilize the ratio of the pH-sensitive wavelength to the isosbestic point (e.g., 450nm/415nm) for an even more stable pH determination.[13]

Table 1: Key Spectroscopic Properties of HPTS

| Property | Protonated Form (ROH) | Deprotonated Form (RO⁻) | Isosbestic Point |

|---|---|---|---|

| Excitation Max (λex) | ~403-405 nm[6][7] | ~450-460 nm[6][14] | ~413-415 nm[6][7] |

| Emission Max (λem) | ~510 nm (via ESPT)[1][2] | ~510 nm[1][6] | ~510 nm |

| Ground-State pKa | ~7.3 - 7.4[4][5] | N/A | N/A |

| Excited-State pKa * | ~0.4[2][5] | N/A | N/A |

Experimental Protocol: Ratiometric pH Measurement and Calibration

This protocol provides a validated workflow for determining pH using HPTS in a cuvette-based spectrofluorometer.

A. Materials and Reagents:

-

HPTS (Pyranine) stock solution (e.g., 1 mM in deionized water)

-

A set of pH calibration buffers (e.g., citrate, phosphate, borate) spanning the desired pH range (e.g., pH 5.5 to 8.5)

-

Experimental buffer/sample of unknown pH

-

Spectrofluorometer with dual excitation capabilities

-

Precision pH meter for buffer validation

B. Step-by-Step Methodology:

-

Instrument Setup:

-

Set the emission wavelength to 510 nm.

-

Set the excitation wavelengths to scan sequentially between 450 nm and 405 nm (or 415 nm for the isosbestic point).

-

Optimize excitation and emission slit widths (e.g., 5 nm) to maximize signal while avoiding saturation.[9]

-

-

Sample Preparation:

-

Add a small volume of HPTS stock solution to your experimental sample or calibration buffer in a cuvette. The final concentration should be low (e.g., 1-10 µM) to avoid self-quenching effects.[15] Ensure the concentration is consistent across all samples.

-

-

Calibration Curve Generation (Self-Validation):

-

For each standard pH buffer (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5):

-

Add HPTS to the final working concentration.

-

Record the fluorescence intensity at 510 nm while exciting at 450 nm (I₄₅₀).

-

Record the fluorescence intensity at 510 nm while exciting at 405 nm (I₄₀₅).

-

Calculate the ratio R = I₄₅₀ / I₄₀₅.

-

-

Plot the calculated ratio (R) as a function of the known buffer pH.

-

Fit the data to a sigmoidal curve (e.g., Boltzmann fit) to generate the calibration equation. This curve is the self-validating standard for your specific experimental conditions.[6][16]

-

-

Measurement of Unknown Sample:

-

Prepare your unknown sample with the same final concentration of HPTS as used for the calibration.

-

Measure the fluorescence intensities I₄₅₀ and I₄₀₅.

-

Calculate the ratio R_unknown = I₄₅₀ / I₄₀₅.

-

Determine the pH of your sample by interpolating R_unknown onto the generated calibration curve.

-

Caption: Fig 3. Ratiometric pH Measurement Workflow.

Methodological Considerations and Trustworthiness

To ensure the highest degree of accuracy and reliability, several factors must be considered:

-

Ionic Strength and Temperature: The pKa of HPTS is sensitive to the ionic strength and temperature of the medium.[2][4] High salt concentrations can shift the pKa, leading to inaccurate pH readings if not accounted for.[4] Therefore, it is critical to perform the calibration using buffers with a similar composition and at the same temperature as the experimental sample.

-

In Situ Calibration: For measurements within cellular compartments or liposomes, an in vitro calibration curve may be inaccurate.[3] An in situ calibration is the gold standard. This is typically achieved by using ionophores (e.g., nigericin and valinomycin) to equilibrate the internal pH of the vesicle or cell with that of an external buffer of known pH.[16] This validates the probe's response in its precise microenvironment.

-

Probe Concentration: While ratiometric measurements correct for concentration differences, it is still crucial to work within a range where self-quenching does not occur. High local concentrations of HPTS can lead to fluorescence quenching, which can distort the ratios and lead to erroneous results.

Conclusion

HPTS (Pyranine) is a powerful fluorescent probe whose pH sensitivity is governed by a sophisticated interplay between ground-state acid-base equilibrium and excited-state proton transfer. Its dual-excitation spectrum enables robust ratiometric measurements that correct for common experimental artifacts, providing a trustworthy method for pH determination. By understanding the underlying mechanisms and adhering to rigorous calibration protocols, researchers can confidently employ HPTS to gain critical insights into pH regulation in a wide array of scientific applications.

References

Sources

- 1. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pH determination by pyranine: medium-related artifacts and their correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chembk.com [chembk.com]

- 11. Isosbestic Point in Optical Mapping; Theoretical and Experimental Determination With Di-4-ANBDQPQ Transmembrane Voltage Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isosbestic point - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Desethylamodiaquine: Structure, Properties, and Therapeutic Relevance

This guide provides a comprehensive technical overview of N-Desethylamodiaquine, the primary and biologically active metabolite of the antimalarial drug amodiaquine. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, biological activity, and metabolic significance of this critical compound.

Chemical Identity and Structure

N-Desethylamodiaquine is a 4-aminoquinoline derivative that plays a crucial role in the efficacy of its parent drug, amodiaquine. Understanding its precise chemical structure is fundamental to comprehending its mechanism of action and metabolic fate.

The chemical identity of N-Desethylamodiaquine is defined by the following identifiers:

-

IUPAC Name : 4-[(7-chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol[1]

-

CAS Number : 79352-78-6 (for the parent compound), 79049-30-2 (for the dihydrochloride salt)[1][2][3]

-

Molecular Formula : C₁₈H₁₈ClN₃O[1]

-

Synonyms : Monodesethylamodiaquine, Desethylamodiaquine[3][4]

The molecular structure of N-Desethylamodiaquine is characterized by a 7-chloroquinoline ring system linked to a substituted phenol through an amino bridge. The key distinction from its parent compound, amodiaquine, is the absence of one of the N-ethyl groups on the side chain.

Figure 1: Chemical Structure of N-Desethylamodiaquine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Desethylamodiaquine is essential for formulation development, pharmacokinetic studies, and analytical method development. The compound is typically available as a dihydrochloride salt, which influences its solubility and stability.

| Property | Value | Source |

| Molecular Weight | 332.8 g/mol (free base)[4] | PubChem |

| 400.73 g/mol (dihydrochloride)[3][5] | Sigma-Aldrich, AdooQ | |

| Appearance | Yellow to dark yellow solid[3] | Sigma-Aldrich |

| Solubility | Soluble in DMSO, Methanol, and Water[1] | Cayman Chemical |

| Storage Temperature | 2-8°C (solid)[3] | Sigma-Aldrich |

| -20°C (in solution, for 1 month)[2][5] | MedchemExpress, AdooQ | |

| -80°C (in solution, for 6 months)[2] | MedchemExpress | |

| UV max | 222, 254, 337 nm[1] | Cayman Chemical |

Biological Activity and Significance in Drug Development

N-Desethylamodiaquine is not merely a metabolic byproduct; it is a potent antiparasitic agent in its own right. Its formation and activity are central to the therapeutic efficacy of amodiaquine against malaria.

Metabolic Generation

Amodiaquine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C8 to form N-desethylamodiaquine.[1] This biotransformation is a critical activation step, as the metabolite exhibits significant antimalarial activity.

Figure 2: Metabolic activation of Amodiaquine.

Antimalarial Activity

N-Desethylamodiaquine demonstrates potent inhibitory activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For instance, it has shown IC₅₀ values of 97 nM and 25 nM against the V1/S and 3D7 strains, respectively.[2] Research has also indicated that N-desethylamodiaquine can act synergistically with its parent compound, amodiaquine, against P. falciparum in vitro.[1] This synergistic relationship enhances the overall therapeutic effect of the drug.

Research Applications

Given its biological importance, N-Desethylamodiaquine is a critical tool for a range of research applications, including:

-

Drug Metabolism Studies : Investigating the activity and inhibition of CYP2C8.

-

Antimalarial Drug Discovery : Serving as a reference compound and a scaffold for the development of new antimalarial agents.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Understanding the exposure-response relationship of amodiaquine and its active metabolite.

-

Toxicology Research : Studies have explored the cytotoxicity of N-desethylamodiaquine in hepatic cells, suggesting that apoptosis contributes to its potential hepatotoxicity.[3]

Analytical Methodologies

The quantification of N-Desethylamodiaquine in biological matrices is crucial for clinical and preclinical studies. High-performance liquid chromatography (HPLC) is a suitable and widely used technique for its analysis.[3]

Exemplary HPLC Protocol Outline

-

Sample Preparation :

-

Perform a liquid-liquid extraction or solid-phase extraction of the biological sample (e.g., plasma, serum) to isolate the analyte and remove interfering substances.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at one of its absorption maxima (e.g., 337 nm).[1]

-

-

Quantification :

-

Generate a standard curve using known concentrations of N-Desethylamodiaquine.

-

Determine the concentration in unknown samples by interpolating from the standard curve.

-

Figure 3: General workflow for HPLC analysis.

Safety and Handling

As with any active pharmaceutical ingredient, proper safety precautions must be observed when handling N-Desethylamodiaquine.

-

General Handling : Work in a well-ventilated area, preferably under a chemical fume hood.[6][7] Avoid inhalation of the substance as a solid or in solution.[6][8] Do not eat, drink, or smoke when handling the product.[7][9]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[7][9]

-

Storage : Store the solid compound in a tightly closed container in a dry and well-ventilated place at 2-8°C.[3][6] Solutions should be stored at -20°C or -80°C for short-term and long-term stability, respectively.[2][5]

-

Disposal : Dispose of the compound and its container to an approved waste disposal plant in accordance with local regulations.[7]

Conclusion

N-Desethylamodiaquine is a pharmacologically active metabolite that is indispensable to the therapeutic action of amodiaquine. Its potent antimalarial activity, coupled with its role as a key product of CYP2C8 metabolism, makes it a subject of ongoing interest in drug development and clinical pharmacology. A comprehensive understanding of its chemical structure, physicochemical properties, and biological activity is paramount for researchers working to combat malaria and to develop safer and more effective therapeutic agents.

References

-

AdooQ Bioscience. N-Desethyl amodiaquine dihydrochloride. [Link]

-

PubChem. 4-((7-Chloroquinolin-4-yl)amino)-2-(((

ngcontent-ng-c780544980="" class="ng-star-inserted">2H_5)ethylamino)methyl)phenol. [Link] -

Hain Lifescience. Safety Data Sheet. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Desethyl amodiaquine dihydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-((7-Chloroquinolin-4-yl)amino)-2-(((~2~H_5_)ethylamino)methyl)phenol | C18H18ClN3O | CID 45038857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. adooq.com [adooq.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemical.kao.com [chemical.kao.com]

An In-Depth Technical Guide to the Solubility and Stability of 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-, commonly known as G-acid. With a focus on its solubility and stability, this document is intended to be an essential resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized. The guide delves into the theoretical and practical aspects of G-acid's behavior in various solvent systems and under different environmental stressors. Detailed, field-proven experimental protocols are provided to enable the accurate determination of its solubility and to conduct thorough stability assessments, including forced degradation studies, in accordance with international regulatory standards.

Introduction: Understanding 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- (G-acid)

1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-, with the chemical formula C₁₀H₈O₁₀S₃, is a highly sulfonated naphthalene derivative. The presence of three sulfonic acid groups and a hydroxyl group on the naphthalene ring profoundly influences its chemical and physical properties, most notably its high aqueous solubility. G-acid and its salts are important intermediates in the synthesis of various dyes and pigments. In the pharmaceutical and life sciences sectors, its fluorescent properties and high water solubility make it and its derivatives useful as labeling agents and probes.

A thorough understanding of the solubility and stability of G-acid is paramount for its effective application, from optimizing reaction conditions in synthesis to ensuring the quality and shelf-life of formulations. This guide provides the foundational knowledge and practical methodologies to characterize these critical attributes.

Solubility Profile of G-acid

The solubility of a compound is a critical parameter that dictates its behavior in various applications. For G-acid, its solubility is primarily governed by the interplay of its highly polar functional groups with the solvent.

Factors Influencing the Solubility of G-acid

-

Solvent Polarity: The three sulfonic acid groups (-SO₃H) and the hydroxyl group (-OH) make G-acid an extremely polar molecule. Consequently, it exhibits high solubility in polar solvents, particularly water, and is sparingly soluble to insoluble in nonpolar organic solvents.

-

pH: The sulfonic acid groups are strong acids and will be deprotonated (as -SO₃⁻) in most aqueous solutions. The hydroxyl group is weakly acidic. The state of ionization significantly impacts solubility, with the salt forms generally exhibiting even higher aqueous solubility than the free acid. The solubility of G-acid is expected to be pH-dependent, particularly at very low pH values where the sulfonic acid groups may become protonated.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility typically increases with temperature. This relationship is crucial for processes like recrystallization and for determining optimal storage conditions.

-

Salt Formation: G-acid is often available as a salt, such as the monosodium or disodium salt. These salt forms are generally more soluble in water than the free acid form.

Quantitative Solubility Data

The following table provides a qualitative and estimated quantitative solubility profile for G-acid. It is imperative for researchers to experimentally determine the precise solubility in their specific solvent systems.

| Solvent | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) |

| Water | 10.2 | Very High | > 100 g/L |

| Methanol | 5.1 | Soluble | 10 - 50 g/L |

| Ethanol | 4.3 | Sparingly Soluble | 1 - 10 g/L |

| Acetone | 4.3 | Slightly Soluble | < 1 g/L |

| Dichloromethane | 3.1 | Insoluble | < 0.1 g/L |

| Hexane | 0.1 | Insoluble | < 0.1 g/L |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, which is the gold standard for determining the thermodynamic solubility of a compound.[2][3][4]

Objective: To determine the equilibrium solubility of G-acid in a specific solvent at a controlled temperature.

Materials:

-

1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- (G-acid)

-

Solvent of interest (e.g., purified water, pH buffers, ethanol)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of G-acid to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of G-acid.

-

Calculation: Calculate the solubility of G-acid in the solvent, typically expressed in mg/mL or g/L, taking into account the dilution factor.

Self-Validation: To ensure that equilibrium has been reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility is considered to be at equilibrium when consecutive measurements are in agreement.

Caption: Workflow for determining G-acid solubility via the shake-flask method.

Stability Profile of G-acid

The stability of a chemical compound refers to its ability to resist chemical change or degradation over time under the influence of various environmental factors. For G-acid, its stability is a critical consideration for storage, handling, and formulation.

Factors Influencing the Stability of G-acid

-

pH: The sulfonic acid groups are generally stable to hydrolysis. However, at extreme pH values and elevated temperatures, desulfonation can occur. The phenolic hydroxyl group can be susceptible to oxidation, which is often pH-dependent.

-

Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.

-

Light: Aromatic compounds, especially those with hydroxyl groups, can be susceptible to photodegradation. Exposure to UV or even visible light may initiate photochemical reactions.

-

Oxidizing Agents: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can lead to the formation of colored degradation products (quinones). Contact with strong oxidizing agents should be avoided.

Potential Degradation Pathways

Based on the chemical structure of G-acid, the following degradation pathways are plausible:

-

Oxidation: The primary degradation pathway is likely the oxidation of the hydroxyl group to form a naphthoquinone derivative. This is a common reaction for phenols and naphthols.[5]

-

Hydrolysis (Desulfonation): Under harsh conditions (e.g., strong acid and high temperature), the sulfonic acid groups can be cleaved from the naphthalene ring.

-

Photodegradation: Exposure to light can lead to complex photochemical reactions, potentially involving radical mechanisms and leading to a variety of degradation products.[6]

Caption: Potential degradation pathways of G-acid under various stress conditions.

Experimental Protocol for Stability and Forced Degradation Studies

This protocol is designed in accordance with the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[7]

Objective: To evaluate the stability of G-acid under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

-

G-acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Purified water

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a PDA or UV detector and a mass spectrometer (MS) for peak identification.

Procedure:

-

Sample Preparation: Prepare solutions of G-acid in purified water at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Add an equal volume of 1N HCl to the G-acid solution. Store at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Add an equal volume of 1N NaOH to the G-acid solution. Store at room temperature or a slightly elevated temperature for a specified period.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the G-acid solution. Store at room temperature for a specified period.

-

Thermal Degradation: Store a solid sample of G-acid and a solution of G-acid in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

-

Photostability: Expose a solid sample and a solution of G-acid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.

-

Data Evaluation:

-

Determine the percentage of G-acid remaining.

-

Calculate the percentage of each degradation product formed.

-

Perform peak purity analysis to ensure that the G-acid peak is free from co-eluting impurities.

-

If possible, identify the structure of the major degradation products using LC-MS.

-

Stability-Indicating HPLC Method:

A robust HPLC method is crucial for separating the parent compound from its degradation products. The following is a starting point for method development:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A gradient elution is likely necessary to resolve all components. A typical starting point would be a linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where G-acid and its potential degradation products have significant absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

-

Injection Volume: 10 µL

Summary and Recommendations

1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- (G-acid) is a highly polar molecule with excellent water solubility, a property primarily attributed to its three sulfonic acid groups. Its solubility is influenced by the solvent's polarity, pH, and temperature. While quantitative data is scarce, its high water solubility is a key characteristic.

The stability of G-acid is a critical factor for its practical application. It is susceptible to degradation via oxidation of its hydroxyl group, and potentially through hydrolysis (desulfonation) and photolysis under stressed conditions.

For researchers and drug development professionals, it is essential to experimentally determine the solubility and stability of G-acid in the specific systems and conditions relevant to their work. The protocols provided in this guide offer a robust framework for conducting these assessments in a scientifically sound and regulatory-compliant manner. The use of a validated, stability-indicating HPLC method is paramount for accurate quantification and for the separation and characterization of any degradation products.

References

-

Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. Retrieved from [Link]

-

Photocatalytic degradation of aromatic sulfonates present in industrial percolates. (n.d.). ResearchGate. Retrieved from [Link]

-

Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. (n.d.). ResearchGate. Retrieved from [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Retrieved from [Link]

-

4-hydroxynaphthalene-1-sulfonic acid - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

-

Temperature Effects on the Solubility of Gases. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). National Institutes of Health. Retrieved from [Link]

-

A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. (2024). ACS Omega. Retrieved from [Link]

- Process for preparing naphthalene-1,3,6-trisulphonic acid. (n.d.). Google Patents.

-

Solubility Table ( g/100 mL or g/100 g) Chemistry Tutorial. (n.d.). ausetute.com. Retrieved from [Link]

-

Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation. (n.d.). ResearchGate. Retrieved from [Link]

-

Degradation of 2-naphthalenesulfonic acid by Fenton oxidation. (n.d.). JOCPR. Retrieved from [Link]

-

1-Naphthalenesulfonic acid, 5-hydroxy-. (n.d.). PubChem. Retrieved from [Link]

-

Phenol Oxidation: Mechanisms & Products. (n.d.). Scribd. Retrieved from [Link]

-

Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH. Retrieved from [Link]

-

Insights into ultrasound-promoted degradation of naphthenic acid compounds in oil sands process affected water. Part I: Accelerated H-abstraction and decarboxylation of aromatic and alicyclic compounds. (n.d.). PMC - NIH. Retrieved from [Link]

-

4-Amino-3-hydroxy-1-naphthalene Sulfonic Acid. (2017). ACS Reagent Chemicals. Retrieved from [Link]

-

8-HYDROXYNAPHTHALENE-1,3,6-TRISULFONIC ACID. (n.d.). gsrs. Retrieved from [Link]

-

Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. Retrieved from [Link]

-

Decomposition of Aqueous Naphthalene-1,5-Disulfonic Acid by Means of Oxidation Processes. (n.d.). Sci-Hub. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

The Effect of Temperature on Gas Solubility. (n.d.). Flinn Scientific Canada. Retrieved from [Link]

-

Photodegradation of naphthalene sulfonic compounds in the presenceof a bio-waste derived sensitizer. (2022). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]

-

Cas 86-66-8,Naphtalene-1,3,6-trisulfonic Acid. (n.d.). LookChem. Retrieved from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.. (1995). SciSpace. Retrieved from [Link]

-

Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

-

Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode. (n.d.). MDPI. Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

- Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid. (n.d.). Google Patents.

-

Solubility Chart:. (n.d.). Chem!stry. Retrieved from [Link]

-

Effect of Temperature and Solvent on Solubility. (n.d.). IU Pressbooks. Retrieved from [Link]

-

Biodegradation of sulfonated aromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Typical chromatogram of the acid degradation sample. (n.d.). ResearchGate. Retrieved from [Link]

-

Naphthalene-1-sulfonic acid. (n.d.). Wikipedia. Retrieved from [Link]

-